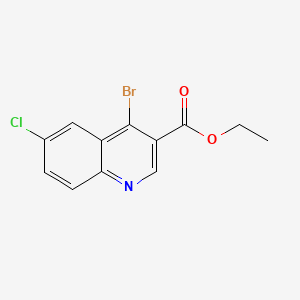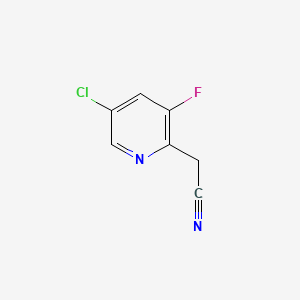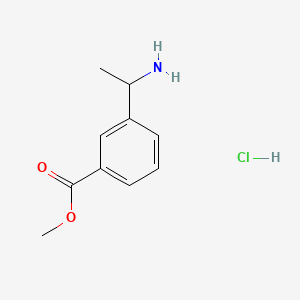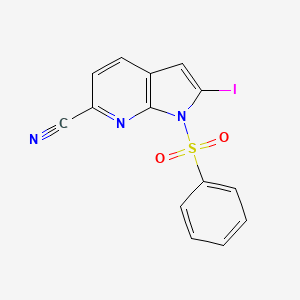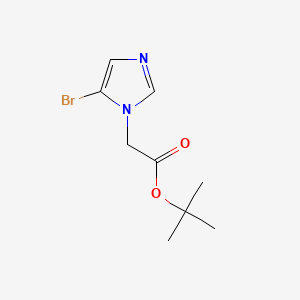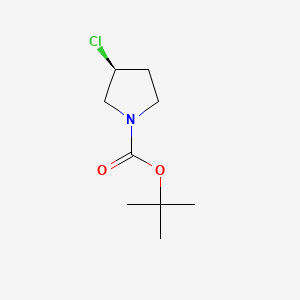
(S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C9H16ClNO2 . It has an average mass of 205.682 Da and a monoisotopic mass of 205.086960 Da .
Synthesis Analysis
While specific synthesis methods for “(S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate” were not found in the search results, it is known that pyrrolidine derivatives can be synthesized through various methods. For instance, a study on the synthesis of a related compound, spiroindolinone pyrrolidinecarboxamide, was found .Molecular Structure Analysis
The molecular structure of “(S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate” consists of 9 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate” include a molecular formula of C9H16ClNO2, an average mass of 205.682 Da, and a monoisotopic mass of 205.086960 Da .Scientific Research Applications
Enantioselective Synthesis
One notable application is in the enantioselective synthesis of substituted pyrrolidines, demonstrating a practical asymmetric synthesis via a nitrile anion cyclization strategy. This method achieves high yields and enantiomeric excesses, showcasing the compound's utility in generating chiral pyrrolidine derivatives with potential pharmaceutical applications (Chung et al., 2005).
Crystal Structure Analysis
The compound has also been used as a precursor in the synthesis and crystal structure analysis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate. X-ray diffraction studies of this compound provide insights into its molecular configuration and the effects of substitutions on its structural properties (Naveen et al., 2007).
Supramolecular Chemistry
Research into the diverse supramolecular arrangement of substituted oxopyrrolidine analogues, influenced by weak intermolecular interactions, highlights the role of (S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate derivatives in constructing complex molecular assemblies. These studies provide valuable insights into how such compounds can be used to engineer new materials with specific properties (Samipillai et al., 2016).
Synthetic Methodologies
The compound's utility extends to the development of synthetic methodologies, such as the efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates. This highlights its role in accessing novel macrocyclic Tyk2 inhibitors, illustrating the potential for (S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate derivatives in drug discovery and development (Sasaki et al., 2020).
Continuous Flow Synthesis
Additionally, the compound finds application in continuous flow synthesis, exemplified by the one-step synthesis of pyrrole-3-carboxylic acid derivatives. This innovative approach leverages the compound for streamlined synthesis processes, demonstrating its versatility in modern organic synthesis (Herath & Cosford, 2010).
Future Directions
properties
IUPAC Name |
tert-butyl (3S)-3-chloropyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJADPWUALFXHF-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693556 |
Source


|
| Record name | tert-Butyl (3S)-3-chloropyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate | |
CAS RN |
1289584-82-2 |
Source


|
| Record name | tert-Butyl (3S)-3-chloropyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B566936.png)

